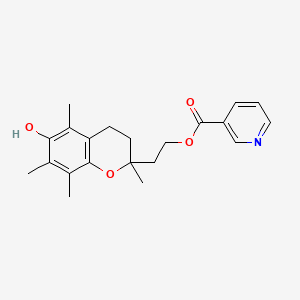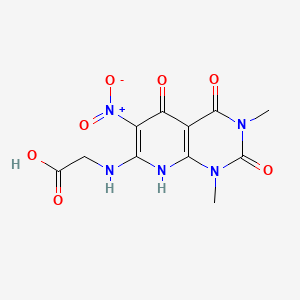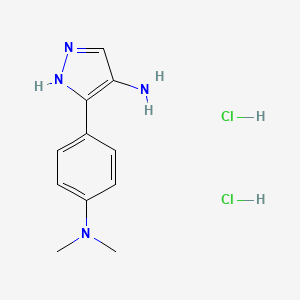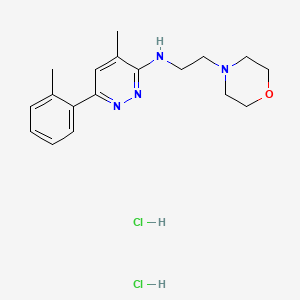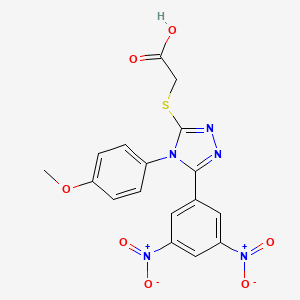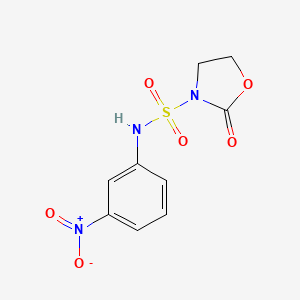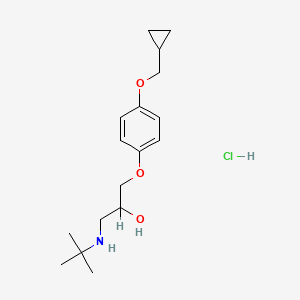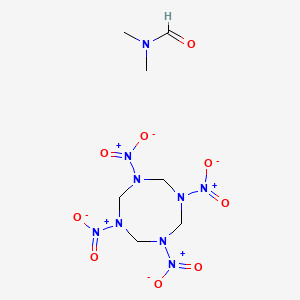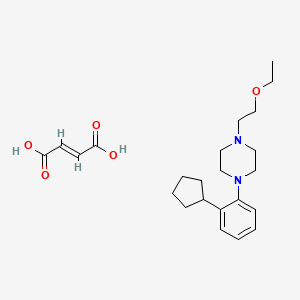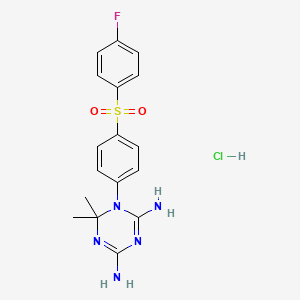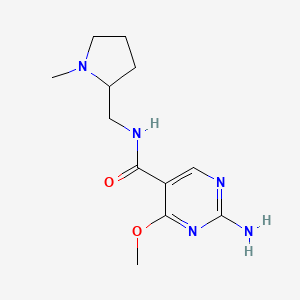
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reactants. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Similar in structure but may have different biological activities.
Isoquinoline derivatives: Share the isoquinoline core structure but differ in functional groups and substitutions.
Tetrahydroisoquinoline derivatives: Reduced forms of isoquinoline with different chemical properties.
Uniqueness
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, sodium salt is unique due to its specific structure and the presence of the acetic acid moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. Its sodium salt form also enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
200064-91-1 |
|---|---|
Molekularformel |
C11H12NNaO2 |
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
sodium;2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
LJMBZQAKXCXYTF-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


